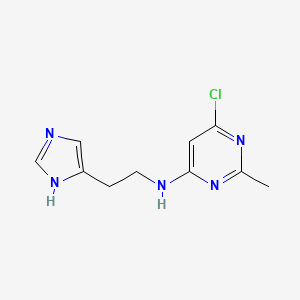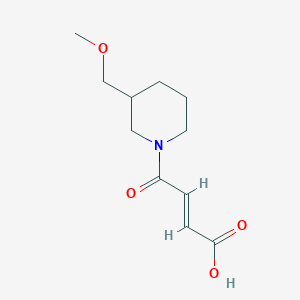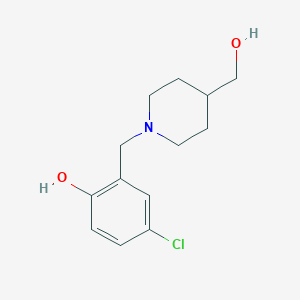
(6-Methoxy-2-methylpyridin-3-yl)methanol
説明
“(6-Methoxy-2-methylpyridin-3-yl)methanol” is a chemical compound . It is used as a reactant in the preparation of certain metabolites .
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanol” is represented by the InChI code1S/C8H11NO2/c1-6-7 (5-10)3-4-8 (9-6)11-2/h3-4,10H,5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“(6-Methoxy-2-methylpyridin-3-yl)methanol” has a molecular weight of 153.18 . It is an oil at room temperature . The melting point is between 39-40 degrees Celsius .科学的研究の応用
Synthesis and Characterization
Synthesis and Crystal Structure : The compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was synthesized from a condensation reaction involving (6-methylpyridin-2-yl)methanol, demonstrating its utility in creating novel compounds with defined crystal structures. This synthesis was characterized using various spectroscopic techniques, revealing a symmetrical molecule with two intramolecular hydrogen bonds, highlighting the compound's potential in crystallography and molecular design (Percino et al., 2005).
Co-crystal Synthesis : Another study focused on the synthesis of a co-crystal containing 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, again using (6-methylpyridin-2-yl)methanol. The research emphasizes the compound's role in generating α-diketone compounds, which are significant in the field of organic chemistry and material science (Percino et al., 2007).
Chemical Reactions and Catalysis
Involvement in Chemical Reactions : The compound plays a role in the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene via flash vacuum pyrolysis of 3-chloroformyl-2-methylpyridine, demonstrating its involvement in complex chemical reactions. This study contributes to the understanding of pyrolysis processes in organic chemistry (Chou et al., 1995).
Catalyst in Chemical Synthesis : Research on ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3] shows that (6-methoxy-2-methylpyridin-3-yl)methanol can act as a reactive component in the presence of alcohols, suggesting its role as a catalyst or reactant in organometallic chemistry (Klausmeyer et al., 2003).
Materials Science and Nanotechnology
Surface Site Probing in Nanocrystals : Utilizing methanol to probe surface sites of ceria nanocrystals, researchers have highlighted the compound's role in materials science, particularly in understanding surface chemistry and catalysis on nanomaterials (Wu et al., 2012).
Formation of Supramolecular Structures : The coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts was studied, showcasing the compound's utility in forming hydrogen-bonded helicates and supramolecular structures. This research is significant in the field of supramolecular chemistry and the design of novel materials (Telfer et al., 2008).
Safety and Hazards
特性
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKXIJNKORWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-methylpyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)
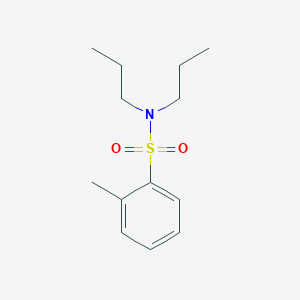
![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)

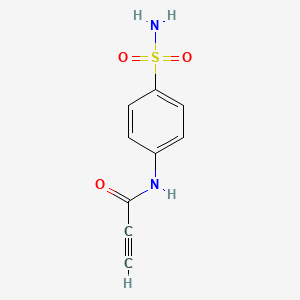
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)



